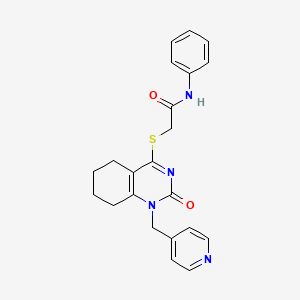![molecular formula C23H23N5 B2491984 2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1326870-25-0](/img/structure/B2491984.png)
2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrazole derivatives, including those structurally related to the compound , typically involves the reaction of hydrazines with various ketones, aldehydes, or their analogs. For instance, the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles was achieved by reacting isoflavones with hydrazine hydrate, indicating a versatile approach to synthesizing pyrazole derivatives through the reaction of complementary organic compounds under specific conditions (Lévai et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using NMR spectroscopy and theoretical calculations, which provide insights into the compound's electronic structure, tautomerism, and intramolecular interactions. For example, the study by Lévai et al. (2007) discusses the presence of intramolecular hydrogen bonds in pyrazole annular tautomers, highlighting the complex nature of these compounds' molecular structures.
Chemical Reactions and Properties
Pyrazole derivatives are known to undergo a variety of chemical reactions, including cyclocondensation, oxidation, and reactions with various reagents to form new compounds with potential biological activities. The reactivity of 1-(2-nitrophenyl)-5-aminopyrazoles under basic conditions leading to the formation of pyrazolo[5,1-c][1,2,4]benzotriazine oxides exemplifies the diverse reactivity of these compounds (Costanzo et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of compounds structurally related to "2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine" have been widely reported. These compounds, including pyrazoles and pyrazolines, are synthesized through various chemical reactions and characterized for their structural and purity aspects using techniques like NMR spectroscopy and elemental analysis. These synthetic routes offer insights into developing novel compounds with potential biological activities (Lam et al., 2022).
Biological Activities
- Compounds with the pyrazolo[1,5-a]pyrazine scaffold have been investigated for their pharmacological properties. For instance, some derivatives have shown significant antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents. These findings are supported by in vitro evaluations and assays like the WST-1 assay, which measures cellular growth inhibitory effects (Gomha et al., 2015).
Antimicrobial and Antifungal Evaluation
- Novel derivatives incorporating the pyrazolo[1,5-a]pyrazine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have identified compounds with significant effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and fungal strains including Candida albicans and Saccharomyces cerevisiae, offering new avenues for the development of antimicrobial agents (Kamal et al., 2015).
Application in Dyes and Pigments
- Research into the derivatives of pyrazolo[1,5-a]pyrazine has also extended to their application in dyes and pigments, particularly for polyester fibers. The synthesized heterocyclic compounds have been evaluated for their solvatochromic behavior in various solvents, with findings suggesting their potential utility in industrial dyeing processes (Karcı, 2005).
Pharmacokinetics and Metabolism
- The pharmacokinetic profile, metabolism, and distribution of related compounds have been studied to understand their behavior in biological systems. These studies are crucial for assessing the potential of such compounds as therapeutic agents, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics (Sutton et al., 1994).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-18-7-5-6-10-20(18)21-17-22-23(24-11-12-28(22)25-21)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWQJUSCEMIOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

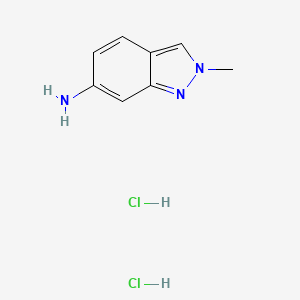
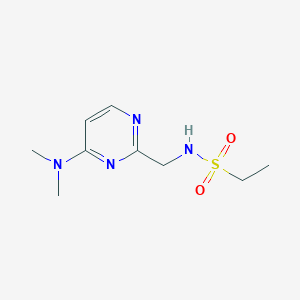

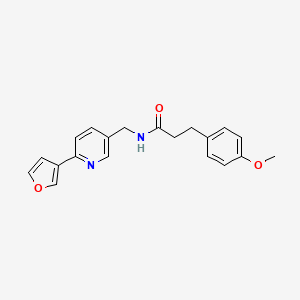

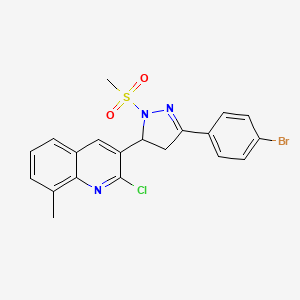
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)
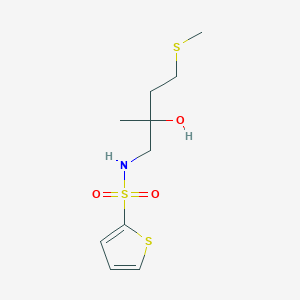


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)

